Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate
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Overview
Description
Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include acyl chlorides, amines, and esters, with reaction conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It could be used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepine derivatives and pyrazole-containing molecules. Examples include:
Benzazepine derivatives: These compounds share the benzazepine core and may have similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring often exhibit similar reactivity and can be used in similar applications
Uniqueness
What sets Methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate apart is its combination of functional groups, which provides a unique set of chemical and biological properties.
Properties
IUPAC Name |
methyl 2-oxo-3-[(2-pyrazol-1-ylacetyl)amino]-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-25-17(24)12-4-5-13-11(9-12)3-6-14(16(23)20-13)19-15(22)10-21-8-2-7-18-21/h2,4-5,7-9,14H,3,6,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFKJVLTDRKIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)C(CC2)NC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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